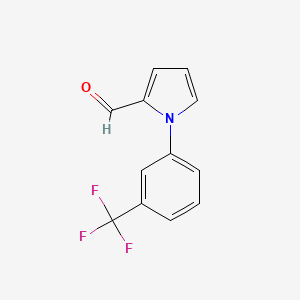

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde”, trifluoromethylpyridines, which share some structural similarities, have been synthesized via either a chlorine/fluorine substitution reaction or a condensation mechanism .Applications De Recherche Scientifique

Synthesis Approaches

- A range of compounds, including 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, were synthesized utilizing a microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with different terminal alkynes. This process illustrates the versatility of trifluoromethyl-substituted compounds in chemical synthesis (Palka et al., 2014).

- Another study focused on synthesizing a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using the Vilsmeier–Haack formylation approach. These compounds displayed significant antimicrobial and antioxidant activities, demonstrating the potential bioactivity of trifluoromethyl-substituted compounds in medical and pharmacological research (Bhat et al., 2016).

Characterization and Chemical Behavior

- Novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized and characterized through various spectroscopic methods and elemental analysis, signifying the importance of trifluoromethyl-substituted compounds in the field of chemical research (Hu et al., 2010).

- The synthesis of new heteroaryl pyrazole derivatives and their conjugation with chitosan to form Schiff bases were reported. These chitosan derivatives, characterized by spectroscopic and analytical techniques, exhibited antimicrobial activity dependent on the Schiff base moiety, showcasing the trifluoromethyl-substituted compounds' significance in developing new antimicrobial agents (Hamed et al., 2020).

Fluorescence and Optical Properties

- A study presented the synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, exhibiting bright fluorescence in solution and weak fluorescence in solid state. These compounds behaved as weak bases and showed substantial changes in emission spectra upon protonation, making them of interest for sensing in strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-4-10(7-9)16-6-2-5-11(16)8-17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOMWABSKKZKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397081 |

Source

|

| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-87-2 |

Source

|

| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1309251.png)

acetate](/img/structure/B1309271.png)